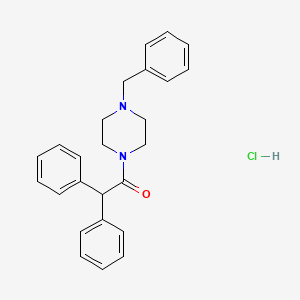

1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride, also known as Benzylpiperazine (BZP), is a synthetic psychoactive substance that has been used as a recreational drug. BZP is a member of the piperazine family of compounds and is structurally similar to amphetamine. It is a central nervous system stimulant that produces effects such as euphoria, increased energy, and heightened alertness. BZP has been the subject of scientific research due to its potential therapeutic applications and its use as a recreational drug.

科学的研究の応用

Chemical Synthesis and Properties

One study discusses the synthesis and magnetic properties of a stable radical derivative, highlighting the potential for applications in magnetic materials and molecular electronics due to its stability and magnetic interactions (Constantinides et al., 2011). Another paper focuses on the synthesis of derivatives involving 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride, examining their anti-inflammatory, analgesic, and N-cholinolytic properties , suggesting a pharmacological application while maintaining the focus away from direct drug use (Gevorgyan et al., 2017).

Pharmacological Research

In the context of anticancer research , a compound structurally related to this compound was investigated for its in vivo and in vitro anticancer activity , demonstrating significant metabolic transformations and highlighting the compound's potential in cancer treatment strategies (Jiang et al., 2007).

Material Science Applications

Research in material science has led to the synthesis of benzo[a]aceanthrylene-cored compounds for red-emitting electroluminescent materials , indicating the utility of these compounds in the development of electronic and photonic devices due to their high thermal stability and desirable emission properties (Huang et al., 2003).

作用機序

Target of Action

The primary target of 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride is carbonic anhydrase (CA) . Carbonic anhydrases are a group of metalloenzymes that catalyze the reversible hydration of carbon dioxide, playing a crucial role in many physiological functions .

Mode of Action

The compound interacts with its target, carbonic anhydrase, by inhibiting its activity . This interaction is likely facilitated by the compound’s piperazine moiety, which is known to have significant bioactivity

Biochemical Pathways

The inhibition of carbonic anhydrase by this compound affects the carbon dioxide hydration reaction . This reaction is crucial for pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues

Pharmacokinetics

It is known that benzylpiperazine derivatives are metabolized in the liver and excreted renally . These properties can impact the bioavailability of the compound, but specific details would require further investigation.

Result of Action

Given its inhibitory effect on carbonic anhydrase, it could potentially alter pH balance and electrolyte levels in cells . .

特性

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2,2-diphenylethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O.ClH/c28-25(24(22-12-6-2-7-13-22)23-14-8-3-9-15-23)27-18-16-26(17-19-27)20-21-10-4-1-5-11-21;/h1-15,24H,16-20H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZZDUYEHDAOEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzamide](/img/structure/B2399175.png)

![2-benzoyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2399176.png)

![N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide](/img/structure/B2399183.png)

![3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2399184.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2399190.png)

![4-(4-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2399192.png)

![1-(4-ethoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2399195.png)

![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2399196.png)